molecular formula C7H8ClNS B2639413 3-Chloro-2-(methylsulfanyl)aniline CAS No. 19284-91-4

3-Chloro-2-(methylsulfanyl)aniline

Cat. No.: B2639413
CAS No.: 19284-91-4
M. Wt: 173.66
InChI Key: WYILPFRFCVIKAK-UHFFFAOYSA-N
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Description

3-Chloro-2-(methylsulfanyl)aniline is an organic compound with the molecular formula C7H8ClNS and a molecular weight of 173.67 g/mol . It is a derivative of aniline, where the amino group is substituted with a chlorine atom at the third position and a methylsulfanyl group at the second position.

Scientific Research Applications

3-Chloro-2-(methylsulfanyl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action for 3-Chloro-2-(methylsulfanyl)aniline is not specified in the search results. As an aniline derivative, it may share some chemical properties with other anilines , but its specific actions would depend on the context in which it is used.

Safety and Hazards

3-Chloro-2-(methylsulfanyl)aniline is classified as dangerous according to the GHS05 and GHS07 hazard pictograms . It may be harmful if swallowed, toxic in contact with skin, cause skin irritation, cause serious eye damage, cause respiratory irritation, and may cause damage to organs through prolonged or repeated exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-(methylsulfanyl)aniline can be achieved through several methods. One common approach involves the reaction of 2-chloro-6-nitrotoluene with ammonium polysulfide in the presence of dimethylformamide (DMF) as a solvent. The reaction is typically carried out at temperatures ranging from 110°C to 140°C for 12-20 hours . Another method involves the reaction of 6-chloro-2-nitrotoluene with ammonium salts in water, followed by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(methylsulfanyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-2-(methylsulfanyl)aniline is unique due to the presence of both chlorine and methylsulfanyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

3-chloro-2-methylsulfanylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNS/c1-10-7-5(8)3-2-4-6(7)9/h2-4H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYILPFRFCVIKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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